Regiochemical Fidelity in Friedel-Crafts Acylation: 4-Iodo-2-methylbenzoyl chloride vs. 2-Iodo-4-methylbenzoyl chloride
In Friedel-Crafts acylations of m-iodotoluene, the distribution of acetophenone and benzophenone products is not statistical. The 4-iodo-2-methyl-substituted products are formed preferentially over the 2-iodo-4-methyl and 2-iodo-6-methyl isomers [1]. This regiochemical outcome indicates that the para-iodo/ortho-methyl substitution pattern is electronically favored, translating to higher yields of the desired regioisomer when using 4-iodo-2-methylbenzoyl chloride as a building block compared to its 2-iodo-4-methyl analog.
| Evidence Dimension | Regioselectivity in acylation product distribution |
|---|---|
| Target Compound Data | 4-iodo-2-methyl > 2-iodo-4-methyl > 2-iodo-6-methyl (product order) |
| Comparator Or Baseline | 2-iodo-4-methylbenzoyl chloride (CAS 52107-97-8) and 2-iodo-6-methylbenzoyl chloride |
| Quantified Difference | Preferential formation of 4-iodo-2-methyl-substituted products over 2-iodo-4-methyl isomers |
| Conditions | Friedel-Crafts acylation of m-iodotoluene in various solvents and temperatures |
Why This Matters
For synthetic chemists constructing complex molecules with defined regiochemistry, this class-level inference suggests that 4-iodo-2-methylbenzoyl chloride may offer superior regiochemical control compared to its 2-iodo-4-methyl analog, potentially reducing purification burden and improving overall yield in multi-step sequences.
- [1] Scilit. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved from https://www.scilit.net/publications/6697d811438f4d0f655bd595d0561773 View Source
